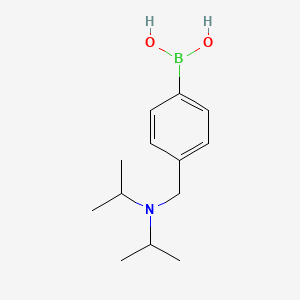

(4-((Diisopropylamino)methyl)phenyl)boronic acid

Description

Properties

IUPAC Name |

[4-[[di(propan-2-yl)amino]methyl]phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22BNO2/c1-10(2)15(11(3)4)9-12-5-7-13(8-6-12)14(16)17/h5-8,10-11,16-17H,9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWEBNHUKQKORGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)CN(C(C)C)C(C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hydrogenation of Nitro- or Aryl Precursors to Boronic Acid Derivatives

Method Overview:

This approach starts with aromatic nitro compounds or boronic acid precursors, which are reduced to amino derivatives, followed by functionalization to introduce the boronic acid group.

- Starting Material: 4-nitrobenzene boronic acids or related aromatic nitro compounds.

- Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere.

- Reaction Conditions:

- Solvent: Ethanol or tetrahydrofuran (THF).

- Temperature: Reflux (~20–40°C).

- Hydrogen pressure: 0.2–0.5 atm.

- Reaction time: 3–6 hours.

- Formation of 4-aminophenyl boronic acids with high yields (~96-98%).

- Example: Reduction of 4-nitroboronic acids to 4-aminophenylboronic acids.

Aminomethylation via Nucleophilic Substitution

Method Overview:

This involves introducing the diisopropylamino methyl group onto the phenyl ring through nucleophilic substitution or alkylation reactions.

- Preparation of the Boronic Acid Core: Starting from phenylboronic acid derivatives.

- Functionalization:

- Reacting with chloromethyl derivatives (e.g., chloroacetic chloride) in a suitable solvent like tetrahydrofuran (THF).

- Maintaining low temperatures (~10°C) during addition to control reactivity.

- Reaction proceeds with stirring for several hours (~5 hours) at room temperature.

- Final Step: The amino methyl group is introduced via nucleophilic substitution, forming the (4-((Diisopropylamino)methyl)phenyl)boronic acid.

- Solvent: THF.

- Temperature: 10–25°C.

- Reagents: Chloromethyl derivatives, diisopropylamine or related amines.

- The process requires careful control of stoichiometry and reaction temperature to prevent side reactions.

- The boronic acid functionality remains intact during these steps.

Borylation of Aromatic Precursors Using Diisopropylaminoborane

Method Overview:

This modern approach employs diisopropylaminoborane as a boron source to directly borylate aromatic compounds, followed by functional group modifications.

- Preparation of Diisopropylaminoborane:

- Synthesized from lithium diisopropylaminoborohydride or via reaction of diisopropylamine with boron hydrides.

- Can be generated in situ or isolated as a monomeric reagent.

- Borylation Reaction:

- Aromatic precursors (e.g., substituted phenyl compounds) are reacted with diisopropylaminoborane in the presence of palladium catalysts.

- Conditions: Ambient temperature, inert atmosphere.

- Yield: Moderate to high yields (~70–90%).

- Post-borylation Functionalization:

- Hydrolysis of the boron–carbon bonds yields the boronic acid.

- The amino methyl group is introduced either prior or subsequent to borylation.

- Mild reaction conditions.

- High selectivity and yields.

- Suitable for large-scale synthesis.

Amide Formation and Subsequent Functionalization

Method Overview:

This method involves initial formation of amide derivatives, followed by conversion to boronic acid derivatives.

- Amide Synthesis:

- React aromatic acids with amines (e.g., diisopropylamine) under dehydrative conditions, often catalyzed by boronic acid–cooperative catalysts.

- Conversion to Boronic Acid:

- The amide intermediates are hydrolyzed or transformed into boronic acids via transesterification or other boron transfer reactions.

- Solvent: Aromatic solvents such as fluorobenzene or benzene.

- Catalysts: Boronic acid–DMAPO complexes facilitate dehydration and condensation.

- This pathway is more indirect but useful for complex molecule synthesis where direct borylation is challenging.

Data Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents | Conditions | Yield Range | Advantages |

|---|---|---|---|---|---|

| Catalytic Hydrogenation | Nitroboronic acids | Pd/C, H2 | Reflux, 20–40°C, 3–6h | 96–98% | High purity, straightforward |

| Nucleophilic Substitution | Phenylboronic acids + chloromethyl derivatives | Chloromethyl compounds, amines | 10–25°C, 5h | 70–80% | Precise functionalization |

| Diisopropylaminoborane Borylation | Aromatic compounds | Diisopropylaminoborane, Pd catalyst | Ambient, inert atmosphere | 70–90% | Mild, scalable, high selectivity |

| Amide Formation & Hydrolysis | Aromatic acids + amines | Boronic catalysts, dehydrating agents | Reflux, azeotropic conditions | Variable | Suitable for complex derivatives |

Chemical Reactions Analysis

Types of Reactions

(4-((Diisopropylamino)methyl)phenyl)boronic acid undergoes various chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

Reduction: Reduction reactions can convert the boronic acid to boranes.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, bases such as potassium carbonate for deprotonation, and oxidizing agents like hydrogen peroxide for oxidation reactions. The reaction conditions typically involve mild temperatures and solvents such as ethanol or dimethyl sulfoxide (DMSO) .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, in Suzuki-Miyaura coupling reactions, the major product is a biaryl compound formed by the coupling of the boronic acid with an aryl halide .

Scientific Research Applications

(4-((Diisopropylamino)methyl)phenyl)boronic acid has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in cross-coupling reactions to form carbon-carbon bonds.

Biology: The compound can be used in the synthesis of biologically active molecules, including enzyme inhibitors and pharmaceuticals.

Industry: The compound is used in the production of advanced materials and polymers with specific properties.

Mechanism of Action

The mechanism of action of (4-((Diisopropylamino)methyl)phenyl)boronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, forming reversible covalent bonds. This property is exploited in various applications, including enzyme inhibition and molecular recognition .

Comparison with Similar Compounds

Structural and Electronic Comparisons

The table below compares (4-((Diisopropylamino)methyl)phenyl)boronic acid with structurally related phenylboronic acid derivatives, emphasizing substituent effects on properties and applications:

Key Findings from Comparative Analysis

Steric and Electronic Effects

- Steric Hindrance: Bulky substituents like diisopropylaminomethyl or bis(4-methoxyphenyl)amino reduce binding efficiency in boronate ester formation with diols. For example, [4-(methylthio)phenyl]boronic acid failed in Suzuki coupling due to steric interference . Similarly, bulky groups in this compound may limit its utility in reactions requiring planar transition states.

- Acidity Modulation: Electron-withdrawing groups (e.g., methoxyethyl phenoxy in ) increase boronic acid acidity (lower pKa), enhancing diol binding.

Biological Activity

(4-((Diisopropylamino)methyl)phenyl)boronic acid, with the chemical formula CHBNO and CAS number 1025900-35-9, is a boronic acid derivative that has garnered attention for its potential biological activities. This article explores its mechanisms of action, therapeutic applications, and relevant research findings.

The compound features a boronic acid functional group, which is known for its ability to form reversible covalent bonds with diols and other biomolecules. Its structure allows it to interact with various biological targets, enhancing its therapeutic potential. Key properties include:

| Property | Value |

|---|---|

| Molecular Weight | 235.1303 g/mol |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 5 |

The biological activity of this compound is primarily attributed to its interactions with proteins and enzymes. It acts through several mechanisms:

- Protease Inhibition : The compound has been shown to inhibit various proteases, which are crucial for protein metabolism and cell signaling. This inhibition can lead to altered cellular functions, including apoptosis in cancer cells .

- Signal Transduction Modulation : By interacting with receptor proteins, this boronic acid derivative can influence signal transduction pathways, potentially leading to changes in gene expression and cellular responses .

- Metabolic Pathway Interference : It affects metabolic pathways by modulating enzyme activities involved in lipid metabolism and other biochemical processes .

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its ability to induce apoptosis in various cancer cell lines by activating specific signaling cascades and inhibiting key enzymes involved in cell cycle regulation .

Case Study : A study conducted on breast cancer cell lines showed that treatment with this compound resulted in a dose-dependent decrease in cell viability, linked to the inhibition of proteasome activity and subsequent induction of apoptosis .

Antimicrobial Activity

The compound is also being investigated for its antimicrobial properties. Boron-containing compounds are known for their effectiveness against bacterial infections due to their ability to inhibit metallo-beta-lactamases, enzymes that confer antibiotic resistance .

Case Study : In a preclinical model, this compound was evaluated for its efficacy against resistant strains of bacteria, showing promising results in reducing bacterial load in infected tissues .

Research Findings

Several studies have highlighted the diverse biological activities associated with this compound:

- Inhibition of Tumor Growth : Animal models have shown that administration of this compound can lead to significant reductions in tumor size without severe toxicity at therapeutic doses .

- Toxicity Profile : While low doses exhibit beneficial effects, higher doses have been associated with hepatotoxicity and nephrotoxicity, underscoring the importance of dosage optimization in therapeutic applications .

Q & A

Q. What are the optimal synthetic routes for (4-((Diisopropylamino)methyl)phenyl)boronic acid, and how can reaction yields be improved?

The synthesis of arylboronic acids often involves reductive amination or nucleophilic substitution. For example, a related compound () was synthesized using (4-formylphenyl)boronic acid and NaBHCN in anhydrous methanol under nitrogen, achieving a 67% yield after purification via reverse-phase HPLC . Key factors for optimization include:

- Reagent stoichiometry : Excess aldehyde improved imine formation.

- Reducing agents : NaBHCN is preferred over NaBH for selective reduction of imines in the presence of boronic acids.

- Purification : HPLC or column chromatography is critical for removing unreacted intermediates.

Q. Which spectroscopic techniques are most reliable for characterizing boronic acid derivatives?

Nuclear magnetic resonance (NMR) and mass spectrometry (MS) are standard. For instance, and NMR confirmed the structure of a related boronic acid, with aromatic protons at δ 7.86–7.36 ppm and boronic acid protons at δ 12.64 ppm () . High-resolution MS (HRMS) can validate molecular weight, while infrared (IR) spectroscopy identifies B–O stretching (~1350 cm).

Advanced Research Questions

Q. How does the diisopropylamino group influence the reactivity of this boronic acid in Suzuki-Miyaura cross-coupling reactions?

The diisopropylamino group acts as an electron-donating substituent, enhancing the electron density of the phenyl ring and stabilizing the boronate-palladium intermediate. This accelerates transmetallation, a key step in Suzuki couplings () . However, steric hindrance from the bulky diisopropyl group may reduce coupling efficiency with hindered aryl halides. Methodological recommendation :

- Use Pd(PPh) as a catalyst for sterically demanding substrates.

- Optimize reaction temperature (80–100°C) and base (e.g., KCO) to balance reactivity and stability.

Q. What advanced analytical methods can resolve contradictions in impurity profiling during synthesis?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is highly sensitive for detecting genotoxic impurities like carboxy phenyl boronic acid ( ). For example, a validated LC-MS/MS method achieved a %RSD of 1.9–6.1% for impurity quantification, ensuring reproducibility . Data analysis steps :

Q. How can binding affinity studies between this boronic acid and diol-containing biomolecules be designed?

Surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) are gold-standard methods. For example, SPR quantified the binding of a similar boronic acid to glycoproteins with a dissociation constant () in the micromolar range () . Experimental design :

- Immobilize the boronic acid on a sensor chip (SPR) or titrate it into a diol solution (ITC).

- Control pH (7.4–8.5) to favor boronate ester formation.

Q. What computational strategies predict the inhibitory potential of this compound in enzyme-targeted drug design?

Density functional theory (DFT) calculations and molecular docking are critical. highlights DFT-derived bond angles and torsional strain in a boronic acid inhibitor, which correlated with experimental IC values . Workflow :

- Optimize the geometry using B3LYP/6-31G(d).

- Dock the compound into the target enzyme’s active site (e.g., autotaxin in ) using AutoDock Vina.

Data Contradiction Analysis

Q. How should researchers address variability in synthetic yields across different batches?

reported a 67% yield for a structurally similar boronic acid, but variability may arise from:

- Moisture sensitivity : Boronic acids hydrolyze readily; use anhydrous solvents and inert atmospheres.

- Purification losses : HPLC recovery rates depend on column aging and mobile phase composition. Mitigation :

- Track reaction progress via thin-layer chromatography (TLC).

- Standardize purification protocols (e.g., gradient elution in HPLC).

Applications in Drug Development

Q. What evidence supports the use of this compound in protease inhibition?

Boronic acids form reversible covalent bonds with catalytic serine residues in proteases. For example, compound 32 ( ) inhibited autotaxin via boronate ester formation with a of 12 nM . Screening approach :

- Use fluorogenic substrates (e.g., AMC-labeled peptides) to measure inhibition kinetics.

- Validate selectivity against off-target proteases (e.g., thrombin, trypsin).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.